2-(2,4-Dinitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10N2O5 It is characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 2,4-dinitrophenol with naphthalene derivatives. One common method includes the reaction of 2,4-dinitrohalobenzenes with naphthalenediol under reflux conditions in the presence of a salt-forming agent and an organic solvent . The reaction mixture is then cooled, and the solid product is precipitated, filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or the phenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(2,4-diaminophenoxy)naphthalene, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
2-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an oxidative phosphorylation uncoupling agent, disrupting the normal function of mitochondria and leading to changes in cellular energy metabolism . This mechanism is similar to that of 2,4-dinitrophenol, which has been studied extensively for its effects on weight loss and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar oxidative properties.
2,4-Dinitrohalobenzenes: Used as precursors in the synthesis of 2-(2,4-Dinitrophenoxy)naphthalene.
Naphthalenediol: A key reactant in the synthesis of various naphthalene derivatives.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a 2,4-dinitrophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2734-77-2 |
---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
CEBDSLXVLVBXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.